Bis-(1,3-dibutylbarbituric acid)trimethine oxonol
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Overview
Description
Bis-(1,3-dibutylbarbituric acid)trimethine oxonol: is a chemical compound known for its application as a membrane potential dye. It is widely used in scientific research to measure changes in cellular membrane potential. This compound is particularly valued for its ability to enter depolarized cells and bind to intracellular proteins or membranes, resulting in enhanced fluorescence and a red spectral shift .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(1,3-dibutylbarbituric acid)trimethine oxonol typically involves the following steps:
Preparation of 1,3-dibutylbarbituric acid: This is synthesized by reacting barbituric acid with butyl bromide in the presence of a base such as potassium carbonate.
Formation of the trimethine bridge: The next step involves the condensation of two molecules of 1,3-dibutylbarbituric acid with a suitable aldehyde, such as formaldehyde, under acidic conditions to form the trimethine bridge.
Oxonol formation: The final step is the oxidation of the intermediate product to form the oxonol dye.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Bis-(1,3-dibutylbarbituric acid)trimethine oxonol can undergo oxidation reactions, which are crucial for its function as a dye.
Substitution: The compound can participate in substitution reactions, particularly at the barbituric acid moieties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, are used in the oxidation
Properties
Molecular Formula |
C27H40N4O6 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
1,3-dibutyl-5-[(E)-3-(1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidin-5-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H40N4O6/c1-5-9-16-28-22(32)20(23(33)29(26(28)36)17-10-6-2)14-13-15-21-24(34)30(18-11-7-3)27(37)31(25(21)35)19-12-8-4/h13-15,32H,5-12,16-19H2,1-4H3/b14-13+ |
InChI Key |
VIOJNMVMOZPCTD-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC)O |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC)O |
Origin of Product |
United States |
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